molecular formula C22H25N3O3S B2778486 N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-56-9

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2778486
CAS No.: 421590-56-9
M. Wt: 411.52
InChI Key: WIKGNURHPRRRIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ethyl esters, and isothiocyanates. For example, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives involves reactions of amino esters with isothiocyanates, demonstrating the versatility of quinazoline frameworks in creating complex molecules with potential therapeutic applications (Markosyan et al., 1996).

Pharmacological Applications

Quinazoline derivatives exhibit a wide range of biological activities, including cytotoxicity against cancer cells, binding affinity for cannabinoid receptors, and potential as imaging agents in medical diagnostics. For instance, certain quinazoline derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).

Antidiabetic and Antimicrobial Activities

Further research has explored the antidiabetic and antimicrobial potentials of quinazoline derivatives. Novel quinazoline-based compounds have been synthesized and evaluated for their in vitro antidiabetic activity, showcasing their potential in managing diabetes mellitus (Lalpara et al., 2021).

Analgesic and Anti-inflammatory Properties

Quinazoline derivatives have also been investigated for their analgesic and anti-inflammatory properties. Compounds such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have demonstrated significant activity in this regard, offering potential alternatives for pain and inflammation management (Alagarsamy et al., 2007).

Mechanism of Action

If the compound is biologically active, this would involve studying how the compound interacts with biological systems. It could involve studying the compound’s interaction with enzymes, receptors, or other biomolecules .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. It could involve suggesting modifications to the compound’s structure to improve its properties or suggesting new reactions or applications for the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-methoxybenzylamine with 4-pentanone to form N-(4-methoxybenzyl)-4-pentanoneimine, which is then reacted with thiourea to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol. This intermediate is then reacted with 7-chloroquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-pentanone", "thiourea", "7-chloroquinazoline-4(3H)-one" ], "Reaction": [ "Condensation of 4-methoxybenzylamine with 4-pentanone in the presence of an acid catalyst to form N-(4-methoxybenzyl)-4-pentanoneimine", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine with thiourea in the presence of a base to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol with 7-chloroquinazoline-4(3H)-one in the presence of a base to form N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] }

CAS No.

421590-56-9

Molecular Formula

C22H25N3O3S

Molecular Weight

411.52

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29)

InChI Key

WIKGNURHPRRRIC-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S

solubility

not available

Origin of Product

United States

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